Benzyl 3-acetylsulfanylazetidine-1-carboxylate
Overview
Description
“Benzyl 3-acetylsulfanylazetidine-1-carboxylate” is a chemical compound with the molecular formula C13H15NO3S . It has a molecular weight of 265.33 . The compound is used in various research and development applications .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H15NO3S/c1-10(15)18-12-7-14(8-12)13(16)17-9-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Synthesis and Catalytic Activities
Benzyl 3-acetylsulfanylazetidine-1-carboxylate and its derivatives are involved in various synthetic pathways and catalytic activities. For example, a study demonstrated the use of palladium(II)-mediated cascade carboxylative annulation to construct benzo[b]furan-3-carboxylic acids, highlighting the compound's role in forming new bonds and contributing to the synthesis of complex organic structures (Liao, Smith, Fathi, & Yang, 2005). Similarly, copper polymers derived from certain sulfonate and carboxylate ligands, including those related to this compound, have been studied for their catalytic activity in the oxidation of cyclohexane, demonstrating the potential for these compounds in catalysis and green chemistry (Hazra et al., 2016).
Cholinesterase Inhibitory Effects
Research has also explored the biological activities of this compound derivatives, such as their potential as cholinesterase inhibitors. A study on benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, which are structurally related, found moderate inhibitory effects against acetylcholinesterase and butyrylcholinesterase, indicating possible therapeutic applications (Pizova et al., 2017).
Photocarboxylation Processes
The photocarboxylation of benzylic C–H bonds with CO2, involving derivatives of this compound, represents an innovative approach to synthesizing carboxylic acids under metal-free conditions. This method highlights the compound's utility in environmentally friendly synthetic processes (Meng et al., 2019).
Electrochemical Carboxylation
Electrochemical studies have shown the feasibility of carboxylating benzyl chlorides in the presence of carbon dioxide, catalyzed by nickel(I)(salen) complexes. Such reactions are pertinent to the derivatives of this compound, providing insights into sustainable synthetic strategies (Gennaro, Isse, & Maran, 2001).
Safety and Hazards
properties
IUPAC Name |
benzyl 3-acetylsulfanylazetidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-10(15)18-12-7-14(8-12)13(16)17-9-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUFIWGROCLMOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1CN(C1)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301228624 | |
Record name | Phenylmethyl 3-(acetylthio)-1-azetidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301228624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
128117-23-7 | |
Record name | Phenylmethyl 3-(acetylthio)-1-azetidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128117-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylmethyl 3-(acetylthio)-1-azetidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301228624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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